1-(1,3-Dichloropropan-2-yl)phthalazine
Overview
Description
1-(1,3-Dichloropropan-2-yl)phthalazine is an organic compound characterized by the presence of a phthalazine ring substituted with a 1,3-dichloropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dichloropropan-2-yl)phthalazine can be synthesized through a multi-step process involving the reaction of phthalazine with 1,3-dichloropropane under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution reaction. The process involves heating the reactants in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dichloropropan-2-yl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3-dichloropropan-2-yl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phthalazine derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Lewis acids), solvents (e.g., dichloromethane), and controlled temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), inert atmosphere, and low temperatures.
Major Products Formed:
- Substituted phthalazine derivatives.
- Oxidized phthalazine compounds.
- Reduced phthalazine derivatives.
Scientific Research Applications
1-(1,3-Dichloropropan-2-yl)phthalazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of molecules that can interact with specific biological pathways, leading to the development of new medications.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,3-dichloropropan-2-yl)phthalazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1,3-Dichloropropan-2-yl)benzene: Similar in structure but lacks the phthalazine ring, resulting in different chemical properties and reactivity.
1-(1,3-Dichloropropan-2-yl)pyridine: Contains a pyridine ring instead of a phthalazine ring, leading to variations in its chemical behavior and applications.
1-(1,3-Dichloropropan-2-yl)quinoline:
Uniqueness: 1-(1,3-Dichloropropan-2-yl)phthalazine is unique due to the presence of the phthalazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(1,3-dichloropropan-2-yl)phthalazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXULKMOOBKQMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297108 | |
Record name | 1-(1,3-dichloropropan-2-yl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17998-09-3 | |
Record name | NSC114087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,3-dichloropropan-2-yl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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